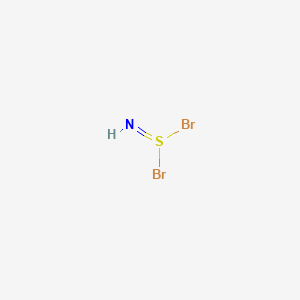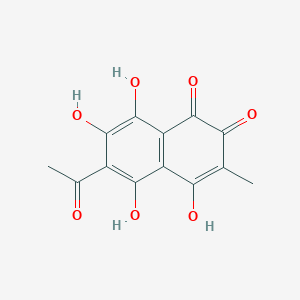![molecular formula C9H13O4- B14504304 2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate CAS No. 64103-13-5](/img/structure/B14504304.png)
2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate is an ester compound characterized by the presence of a butanoate group linked to a but-2-en-1-yl group through an oxygen atom Esters are widely known for their pleasant odors and are often used in perfumes and flavoring agents
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate typically involves the esterification reaction between butanoic acid and but-2-en-1-ol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure the complete conversion of reactants to the ester product. The general reaction scheme is as follows:
Butanoic acid+But-2-en-1-olH2SO42-[(But-2-en-1-yl)oxy]carbonylbutanoate+H2O
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the ester product. Additionally, the use of solid acid catalysts, such as ion-exchange resins, can enhance the efficiency of the esterification process.
Análisis De Reacciones Químicas
Types of Reactions
2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed in the presence of an acid or base to yield butanoic acid and but-2-en-1-ol.
Reduction: The ester can be reduced to the corresponding alcohols using reducing agents like lithium aluminum hydride.
Transesterification: The ester can react with another alcohol to form a different ester and alcohol.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, typically using hydrochloric acid or sodium hydroxide.
Reduction: Lithium aluminum hydride in anhydrous ether.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanoic acid and but-2-en-1-ol.
Reduction: Butanol and but-2-en-1-ol.
Transesterification: A new ester and an alcohol, depending on the reactants used.
Aplicaciones Científicas De Investigación
2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its ability to form stable esters with various active pharmaceutical ingredients.
Industry: Utilized in the production of fragrances, flavoring agents, and as a plasticizer in polymer chemistry.
Mecanismo De Acción
The mechanism of action of 2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate involves its interaction with various molecular targets, depending on its application. For instance, in hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions. In biological systems, the compound may interact with enzymes or cellular membranes, leading to its bioactive effects.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl butanoate: An ester with a similar structure but with an ethyl group instead of a but-2-en-1-yl group.
Methyl butanoate: Another ester with a methyl group in place of the but-2-en-1-yl group.
Butyl acetate: An ester with a butyl group and an acetate group.
Uniqueness
2-{[(But-2-en-1-yl)oxy]carbonyl}butanoate is unique due to the presence of the but-2-en-1-yl group, which imparts distinct chemical and physical properties
Propiedades
Número CAS |
64103-13-5 |
|---|---|
Fórmula molecular |
C9H13O4- |
Peso molecular |
185.20 g/mol |
Nombre IUPAC |
2-but-2-enoxycarbonylbutanoate |
InChI |
InChI=1S/C9H14O4/c1-3-5-6-13-9(12)7(4-2)8(10)11/h3,5,7H,4,6H2,1-2H3,(H,10,11)/p-1 |
Clave InChI |
BIPGLHZFYDPCRO-UHFFFAOYSA-M |
SMILES canónico |
CCC(C(=O)[O-])C(=O)OCC=CC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[[4,6-Bis(hydroxymethylamino)-1,3,5-triazinan-2-yl]amino]methanol](/img/structure/B14504253.png)
![5-Bromo-2-[(11-carboxyundecyl)oxy]benzoic acid](/img/structure/B14504259.png)
![2,4-Dichloro-6-[(4-nitrophenoxy)sulfonyl]phenyl hexanoate](/img/structure/B14504267.png)




![Bicyclo[4.2.1]nona-2,4-dien-9-ol](/img/structure/B14504313.png)


